SR-1114

Targeted Protein Degradation Acute Myeloid Leukemia ENL PROTAC

Studying ENL scaffolding functions demands complete protein removal beyond occupancy inhibition. SR-1114 is the first-in-class PROTAC degrader that eliminates ENL via CRBN-dependent ubiquitination, enabling true loss-of-function models unattainable with inhibitors like SR-0813. • DC50: 150 nM (MV4;11), 311 nM (MOLM-13), 1.65 µM (OCI/AML-2) • Selective ENL degradation vs. IKZF1/3 (cf. TQB3820 molecular glue) • Suppresses ENL target genes (HOXA9, MYC) more profoundly than inhibitor SR-0813 Supplied ≥98% purity with rigorous analytical QC. Stored at -20°C; shipped ambient or blue ice.

Molecular Formula C39H42N8O11S
Molecular Weight 830.9 g/mol
Cat. No. B12409305
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSR-1114
Molecular FormulaC39H42N8O11S
Molecular Weight830.9 g/mol
Structural Identifiers
SMILESC1CC(C1)NC(=O)C2=CN3C=C(N=C3C=C2)C4=CC(=CC=C4)NS(=O)(=O)NCCOCCOCCNC(=O)COC5=CC=CC6=C5C(=O)N(C6=O)C7CCC(=O)NC7=O
InChIInChI=1S/C39H42N8O11S/c48-33-13-11-30(37(51)44-33)47-38(52)28-8-3-9-31(35(28)39(47)53)58-23-34(49)40-14-16-56-18-19-57-17-15-41-59(54,55)45-27-7-1-4-24(20-27)29-22-46-21-25(10-12-32(46)43-29)36(50)42-26-5-2-6-26/h1,3-4,7-10,12,20-22,26,30,41,45H,2,5-6,11,13-19,23H2,(H,40,49)(H,42,50)(H,44,48,51)
InChIKeyWPVVPCVQEBQVLL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

SR-1114 ENL PROTAC Degrader Profile & Specifications


The compound N-cyclobutyl-2-[3-[2-[2-[2-[[2-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyacetyl]amino]ethoxy]ethoxy]ethylsulfamoylamino]phenyl]imidazo[1,2-a]pyridine-6-carboxamide, identified by CAS 2769141-82-2 and commonly referred to as SR-1114 or TQB3820 [1], is a first-in-class PROTAC (PROteolysis TArgeting Chimera) heterobifunctional degrader . It is specifically engineered to target the ENL (eleven-nineteen leukemia) chromatin reader protein for ubiquitin-proteasome degradation via recruitment of the CRBN (cereblon) E3 ligase complex [2]. Its molecular formula is C39H42N8O11S with a molecular weight of 830.9 g/mol [1]. As a research tool, it is commercially available in purities ≥95% from specialized vendors, with its primary application being the investigation of ENL-dependent transcriptional dysregulation in acute myeloid leukemia (AML) .

Why SR-1114 Is Non-Substitutable


The unique architecture of SR-1114/TQB3820 precludes functional substitution by either its parent ENL inhibitor (SR-0813) or other cereblon-modulating agents. Unlike the occupancy-driven inhibition of SR-0813, which reversibly binds the ENL YEATS domain (IC50 = 25 nM) [1], SR-1114 induces event-driven, catalytic degradation, leading to a distinct and sustained suppression of ENL target genes not achievable with inhibition alone [1]. Furthermore, while both SR-1114 and the molecular glue TQB3820 recruit CRBN, their degradation profiles are target-specific: SR-1114 selectively degrades ENL [2], whereas TQB3820 promotes the degradation of the hematopoietic transcription factors Ikaros (IKZF1) and Aiolos (IKZF3) [3]. Therefore, in-class substitution would result in a different mechanism of action, an altered target profile, and non-equivalent biological outcomes, making SR-1114 a non-interchangeable, distinct research entity.

SR-1114 Differentiation Evidence


ENL Degradation Potency vs. SR-0813 in AML

SR-1114 is a first-in-class PROTAC that degrades ENL, whereas SR-0813 is a YEATS domain inhibitor. SR-1114 degrades ENL with DC50 values of 150 nM in MV4;11 cells, 311 nM in MOLM-13 cells, and 1.65 μM in OCI/AML-2 cells . In contrast, SR-0813 inhibits ENL with an IC50 of 25 nM but does not induce protein degradation [1]. The distinct mechanism of SR-1114 results in a more profound suppression of ENL target genes compared to inhibition by SR-0813 [1].

Targeted Protein Degradation Acute Myeloid Leukemia ENL PROTAC

ENL vs. IKZF1/3 Degradation Selectivity

Both SR-1114 and the clinical candidate TQB3820 are cereblon-modulating agents, but they demonstrate distinct target degradation profiles. SR-1114 is a PROTAC that specifically degrades the ENL protein . TQB3820, characterized as a molecular glue, promotes the degradation of the hematopoietic transcription factors Ikaros (IKZF1) and Aiolos (IKZF3) [1]. This differential target engagement defines their unique applications: SR-1114 is used to investigate ENL-driven transcription in AML, while TQB3820 is studied for its effects on B-cell malignancies via IKZF1/3 degradation.

Target Selectivity CRBN Modulation Hematological Malignancy

ENL Degradation Potency vs. MS41

While other ENL PROTACs have been reported, SR-1114 was the first-in-class and serves as a benchmark for degradation efficiency. A more recently developed ENL PROTAC, MS41 (a VHL-recruiter), exhibits DC50 values of 3.50 nM (MV4;11), 2.84 nM (SEMK2), and 3.03 nM (Jurkat) . In comparison, SR-1114's DC50 in MV4;11 cells is 150 nM . This ~43-fold difference in DC50 (MS41: 3.50 nM vs. SR-1114: 150 nM) highlights MS41's significantly higher potency in this cell line.

ENL PROTAC Degradation Efficiency Structure-Activity Relationship

ENL Target Gene Suppression vs. Inhibition

The functional consequence of SR-1114-mediated degradation is the preferential suppression of multiple ENL target genes, an effect that is not fully replicated by the inhibitor SR-0813. A study demonstrated that after 16 hours of treatment, SR-1114 caused a more significant downregulation of key leukemogenic genes (e.g., HOXA9, MYC) compared to SR-0813 treatment [1]. This difference arises because degradation removes the entire ENL scaffolding function, whereas inhibition only blocks its chromatin-reading activity [1].

Transcriptional Regulation ENL Target Genes PROTAC Pharmacology

SR-1114 Application Scenarios


ENL Transcriptional Complex Degradation

Procure SR-1114 to differentiate the functional consequences of ENL protein degradation from its mere inhibition. Given that SR-1114 removes the entire ENL protein, it is superior to inhibitors like SR-0813 for studying the role of ENL as a scaffolding hub for complexes like DOT1L and P-TEFb/SEC [1]. This application leverages SR-1114's demonstrated ability to preferentially suppress ENL target genes (e.g., HOXA9, MYC) [1], providing a more complete loss-of-function model.

ENL-Driven AML Target Validation

Use SR-1114 as the first-in-class tool compound to validate ENL degradation as a therapeutic strategy in AML. The established DC50 values across multiple AML cell lines (MV4;11: 150 nM, MOLM-13: 311 nM, OCI/AML-2: 1.65 µM) provide a quantitative baseline for evaluating phenotypic response and biomarker modulation [1]. Its CRBN-dependent mechanism allows for clear interpretation of efficacy in models with defined cereblon expression .

Cereblon Modulator Selectivity Comparison

Employ SR-1114 alongside other CRBN-modulating agents, such as the molecular glue TQB3820, in comparative studies to dissect E3 ligase substrate specificity. SR-1114's highly selective degradation of ENL contrasts sharply with TQB3820's degradation of IKZF1/3 [1]. This makes SR-1114 an essential component of a research panel designed to map the relationship between degrader chemical structure, ternary complex formation, and target selectivity .

ENL Degrader Benchmarking

Use SR-1114 as a benchmark reference compound in the development of next-generation ENL PROTACs. Its reported DC50 of 150 nM in MV4;11 cells serves as a well-documented baseline against which to measure the improved potency and degradation efficiency (Dmax) of novel ENL degraders like MS41 (DC50 = 3.50 nM in the same cell line) [1]. This context is crucial for establishing a clear structure-activity relationship (SAR) and demonstrating the value of new chemical entities.

Technical Documentation Hub

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